molecular formula C15H12ClN B11503617 2-(4-Chlorophenyl)-8-methylindolizine CAS No. 590395-46-3

2-(4-Chlorophenyl)-8-methylindolizine

Cat. No.: B11503617
CAS No.: 590395-46-3
M. Wt: 241.71 g/mol
InChI Key: QMMQUWYSTUVGHE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-8-methylindolizine: fenvalerate , belongs to the class of synthetic pyrethroid insecticides. Its chemical formula is C25H22ClNO3 , with a molecular weight of approximately 419.9 g/mol . Fenvalerate is widely used in agriculture and pest control due to its effectiveness against various insect pests.

Preparation Methods

Synthetic Routes:: Fenvalerate can be synthesized through several routes. One common method involves the reaction of 4-chlorophenylacetic acid with 2,2-dimethyl-3-(3-phenoxyphenyl)propionitrile, followed by esterification with 3-phenoxybenzyl bromide . The detailed synthetic steps are as follows:

    Formation of Intermediate:

Industrial Production:: Industrial production of fenvalerate involves large-scale synthesis using optimized conditions to achieve high yields.

Chemical Reactions Analysis

Reactions:: Fenvalerate can undergo various chemical reactions, including:

    Hydrolysis: Fenvalerate can be hydrolyzed under alkaline conditions, leading to its degradation.

    Oxidation: It may undergo oxidation reactions, affecting its stability.

    Reduction: Reduction reactions can modify its chemical properties.

Common Reagents and Conditions::

    Hydrolysis: Alkaline hydrolysis using sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).

Major Products:: The major products formed during these reactions include hydrolyzed and oxidized derivatives of fenvalerate.

Scientific Research Applications

Fenvalerate has applications beyond pest control:

Mechanism of Action

Fenvalerate acts as a neurotoxin by disrupting the nervous system of insects. It binds to voltage-gated sodium channels, leading to prolonged depolarization and paralysis. Its mode of action is specific to insects, minimizing harm to mammals.

Comparison with Similar Compounds

Fenvalerate’s uniqueness lies in its balanced efficacy, low mammalian toxicity, and broad spectrum of activity. Similar compounds include other synthetic pyrethroids like cypermethrin and deltamethrin.

Remember that fenvalerate’s use should align with safety guidelines and environmental considerations. Always consult professional sources for specific applications and regulations

Properties

CAS No.

590395-46-3

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

IUPAC Name

2-(4-chlorophenyl)-8-methylindolizine

InChI

InChI=1S/C15H12ClN/c1-11-3-2-8-17-10-13(9-15(11)17)12-4-6-14(16)7-5-12/h2-10H,1H3

InChI Key

QMMQUWYSTUVGHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=CC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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